2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate
Description
Properties
Molecular Formula |
C15H9BrClNO5 |
|---|---|
Molecular Weight |
398.59 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C15H9BrClNO5/c16-11-4-1-9(2-5-11)14(19)8-23-15(20)10-3-6-12(17)13(7-10)18(21)22/h1-7H,8H2 |
InChI Key |
AJMSTJBSRYWFKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Deprotonation : K₂CO₃ deprotonates the carboxylic acid group of 4-chloro-3-nitrobenzoic acid, forming a carboxylate anion.
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Nucleophilic Attack : The carboxylate anion displaces bromide from 4-bromophenacyl bromide via an SN2 mechanism, forming the ester bond.
Procedure
-
Reactants :
-
4-Bromophenacyl bromide (1.0 equiv)
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4-Chloro-3-nitrobenzoic acid (1.1 equiv)
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K₂CO₃ (2.0 equiv)
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Anhydrous DMF (10 mL per mmol of acid)
-
-
Conditions :
-
Stir at room temperature (20–25°C) for 6–12 hours.
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Monitor reaction progress via TLC (ethyl acetate/hexanes, 3:7).
-
-
Workup :
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Pour the mixture into ice water (50 mL per mmol).
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Extract with ethyl acetate (3 × 30 mL).
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Dry organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification :
-
Recrystallize from ethanol/water (4:1) or purify via silica gel chromatography (hexanes/ethyl acetate gradient).
-
Yield and Characterization
| Parameter | Value |
|---|---|
| Yield | 75–90% |
| Melting Point | 152–154°C (lit.) |
| ¹H NMR (CDCl₃) | δ 8.21 (d, 1H), 7.95 (dd, 1H), 7.82 (d, 2H), 7.62 (d, 2H), 5.42 (s, 2H) |
| IR (KBr) | 1725 cm⁻¹ (C=O ester), 1530 cm⁻¹ (NO₂) |
Alternative Methods and Optimization
Acid Chloride Route
4-Chloro-3-nitrobenzoyl chloride can react with 2-(4-bromophenyl)-2-oxoethanol in the presence of a base (e.g., pyridine).
Procedure
-
Synthesis of Acid Chloride :
-
Treat 4-chloro-3-nitrobenzoic acid (1.0 equiv) with thionyl chloride (3.0 equiv) at reflux (70°C) for 2 hours.
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Remove excess SOCl₂ under vacuum.
-
-
Esterification :
-
Add 2-(4-bromophenyl)-2-oxoethanol (1.0 equiv) and pyridine (2.0 equiv) to the acid chloride in dichloromethane (DCM).
-
Stir at 0°C for 1 hour, then at room temperature for 4 hours.
-
-
Workup :
-
Wash with 1M HCl, NaHCO₃, and brine.
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Dry and concentrate.
-
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Purity | ≥95% (HPLC) |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time significantly:
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Conditions : 100°C, 300 W, 15 minutes.
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Yield : 85–88%.
Critical Analysis of Methodologies
Base Selection
Side Reactions and Mitigation
-
Hydrolysis of Phenacyl Bromide : Minimized by using anhydrous DMF and avoiding prolonged exposure to moisture.
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Nitro Group Reduction : Rare under these conditions but possible with stronger reducing agents; confirmed absent via IR.
Industrial-Scale Considerations
For bulk synthesis, the K₂CO₃/DMF method is preferred due to:
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Cost Efficiency : K₂CO₃ is cheaper than coupling agents like DCC.
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Scalability : No exothermic risks at room temperature.
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Waste Management : Aqueous workup simplifies bromide ion removal.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 4-chloro-3-aminobenzoate derivatives.
Ester Hydrolysis: 4-chloro-3-nitrobenzoic acid and 2-(4-bromophenyl)-2-oxoethanol.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. The presence of the nitro and ester groups makes it a potential candidate for probing biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Research into its analogs could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing effects : The nitro group in the target compound enhances electrophilicity compared to trifluoromethyl (CF₃) or single-halogenated analogues, favoring nucleophilic substitution or photolytic cleavage .
- Crystallinity : Bromine’s polarizability contributes to stronger van der Waals interactions in bromophenyl derivatives versus chlorophenyl analogues, as seen in higher melting points .
Physicochemical Properties
- Solubility: Nitro groups reduce aqueous solubility compared to methyl or methoxy-substituted benzoates (e.g., methyl 4-amino-3-nitrobenzoate in ).
- Thermal stability : Bromine’s high atomic mass may lower decomposition temperatures relative to lighter halogen analogues, though crystallographic stability via C–H···O interactions could offset this .
Biological Activity
2-(4-Bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological implications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-bromophenyl acetic acid with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is characterized by various spectroscopic techniques, including IR, NMR, and X-ray crystallography.
Table 1: Spectroscopic Data
| Technique | Observations |
|---|---|
| IR | Characteristic peaks at 1728 cm (C=O ester), 1685 cm (C=O keto) |
| NMR | Signals corresponding to aromatic protons and carbonyl groups |
| X-ray | Crystallographic data confirming molecular structure |
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Properties
Studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. For instance, a study demonstrated that treatment with the compound led to increased levels of caspase-3 activation in human cancer cells, indicating its role in promoting programmed cell death.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various derivatives of phenacyl benzoates, including our compound. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
A recent investigation focused on the effects of this compound on breast cancer cell lines. The study found that the compound inhibited cell proliferation by up to 70% at a concentration of 10 µM after 48 hours. Mechanistic studies revealed alterations in the expression of cyclins and apoptosis-related proteins .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-bromophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate?
- Methodological Answer : The compound can be synthesized via esterification between 4-chloro-3-nitrobenzoic acid and 2-(4-bromophenyl)-2-oxoethanol. A typical procedure involves coupling under acidic or basic conditions (e.g., using H₂SO₄ or DCC/DMAP as catalysts). Reaction monitoring via TLC or HPLC is critical to optimize yield. Crystallization from ethanol or dichloromethane/hexane mixtures is recommended for purification. Structural confirmation should follow using XRD or NMR .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine multiple techniques:
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic P21 space group with unit cell parameters a = 17.106 Å, b = 5.306 Å, c = 24.038 Å) .
- Spectroscopy : Use / NMR to verify substituent positions and FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Chromatography : HPLC with UV detection at 254 nm ensures >95% purity .
Q. What are the key applications of phenacyl ester derivatives like this compound in synthetic chemistry?
- Methodological Answer : Phenacyl esters are precursors for photolabile protecting groups and heterocycle synthesis (e.g., oxazoles, imidazoles). Photolysis under UV light (λ = 300–350 nm) in neutral conditions releases the parent acid, enabling controlled reactions. This compound’s nitro group enhances electrophilicity, facilitating nucleophilic substitution in downstream syntheses .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and theoretical spectroscopic data?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to simulate NMR chemical shifts and FT-IR spectra. Compare with experimental data to identify conformational biases or solvent effects. For example, DFT studies on analogous chloro derivatives achieved <5% deviation in NMR shifts .
Q. What strategies improve photolytic stability for applications requiring controlled release?
- Methodological Answer : Modify substituents to tune stability:
- Introduce electron-withdrawing groups (e.g., nitro at position 3) to reduce undesired photodegradation.
- Test stability under varying pH and light intensities using UV-Vis spectroscopy. For instance, irradiation at 365 nm in acetonitrile showed 90% degradation after 2 hours for related compounds .
Q. How does the nitro group at position 3 influence reactivity compared to chloro or methoxy analogs?
- Methodological Answer : The nitro group enhances electrophilicity at the benzoate ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Compare reaction rates with 4-chloro or 4-methoxy analogs via kinetic studies. Hammett plots can quantify electronic effects, where σₚ values predict reactivity trends .
Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. inactive) be addressed?
- Methodological Answer : Standardize assay conditions:
- Use MIC (minimum inhibitory concentration) assays against Gram-positive/negative strains with controls (e.g., ciprofloxacin).
- Validate membrane permeability via logP calculations (e.g., ClogP = 3.2) and adjust substituents to improve bioavailability.
- Cross-reference with structurally similar compounds (e.g., 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate) to identify SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
